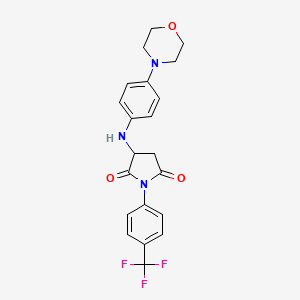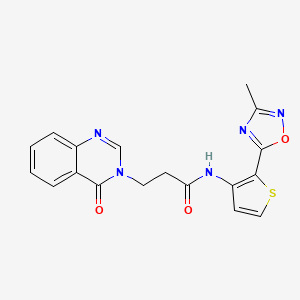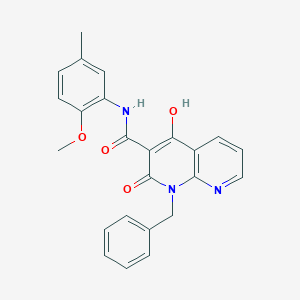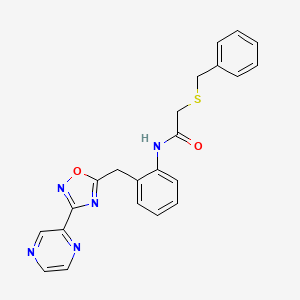
3-((4-Morpholinophenyl)amino)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound "3-((4-Morpholinophenyl)amino)-1-(4-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione" represents a structurally complex molecule that contains elements of pyrrolidine dione, morpholine, and trifluoromethyl groups. Its interest in scientific research spans from synthetic methodology to the exploration of its potential biological activities and material applications due to its unique chemical structure.
Synthesis Analysis
Synthesis of pyrrolidine-2,5-dione derivatives often involves multi-step reactions, starting from α-amino acid esters through processes like condensation, cyclization, and acylation. A study by Jones et al. (1990) outlines a method for acylating pyrrolidine-2,4-diones to obtain derivatives, utilizing Lewis acids for efficient conversion, which could be adapted for synthesizing similar complex molecules (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of related pyrrolidine diones has been elucidated through spectroscopic methods including NMR and X-ray crystallography, revealing insights into their conformation and bonding. For instance, spectroscopic and crystallographic studies have detailed the structural characteristics of morpholino pyrrolidine diones, highlighting the chair conformation of the morpholine ring and the interactions stabilizing the structure (Rajeswari et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Complexes : Research includes the synthesis of complexes like Co(III) complexes using morpholine and pyrrolidine, demonstrating their potential in creating new chemical structures and understanding their properties (Amirnasr et al., 2001).
- Spectroscopic Characterization : Studies involve spectroscopic characterization of compounds incorporating morpholine or pyrrolidine, aiding in the exploration of their molecular structure and properties (Adib et al., 2011).
Bioimaging and Biological Properties
- Bioimaging Applications : The role of heterocyclic bases like morpholine in bioimaging, particularly in cellular biomarkers, has been studied, highlighting their potential in medical imaging and diagnostics (Carreño et al., 2017).
- Biological Activity : Investigations into the biological properties of pyrimidine derivatives linked with morpholinophenyl, including their potential larvicidal activity, showcase their relevance in the field of biochemistry and pharmacology (Gorle et al., 2016).
Chemical Properties and Reactions
- Investigation of Molecular Interactions : Studies on the structural identification and molecular interactions of compounds containing morpholinophenyl groups provide insights into their chemical behavior and potential applications (Chung et al., 2021).
- Exploring Chemical Synthesis : Research focuses on the synthesis of various derivatives and exploring their reactivity, which is crucial for developing new materials and pharmaceuticals (Jones et al., 1990).
Propiedades
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)14-1-5-17(6-2-14)27-19(28)13-18(20(27)29)25-15-3-7-16(8-4-15)26-9-11-30-12-10-26/h1-8,18,25H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVSMMKIUUHNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea](/img/structure/B2481486.png)
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)

![6-[(2-Chlorobenzyl)oxy]-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481494.png)


![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)


